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Compound of Interest

Compound Name: AZD-8529

Cat. No.: B1666240 Get Quote

This in-depth technical guide provides a comprehensive overview of the target engagement

studies for AZD-8529, a selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGluR2). The content is tailored for researchers, scientists, and drug

development professionals, offering detailed experimental protocols, quantitative data

summaries, and visualizations of key pathways and workflows.

Introduction to AZD-8529
AZD-8529 is a small molecule that acts as a positive allosteric modulator of the mGluR2

receptor.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs like AZD-8529
bind to a distinct allosteric site, potentiating the receptor's response to the endogenous ligand,

glutamate.[2][3] This mechanism of action offers the potential for a more nuanced modulation

of glutamatergic neurotransmission, which is implicated in various neuropsychiatric disorders.

The primary therapeutic area for the development of AZD-8529 has been neuroscience, with

studies exploring its potential in schizophrenia and addiction.[1][2][4]

Mechanism of Action and Signaling Pathway
AZD-8529 enhances the function of mGluR2, a presynaptic G protein-coupled receptor that

plays a crucial role in regulating glutamate release. Upon binding of glutamate, mGluR2 is

activated and signals through Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in

cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-

gated calcium channels and a reduction in the release of glutamate from the presynaptic
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terminal. By potentiating the effect of glutamate, AZD-8529 enhances this inhibitory feedback

mechanism, thereby dampening excessive glutamatergic transmission.
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Caption: Mechanism of action of AZD-8529 as an mGluR2 PAM.

Quantitative Data on Target Engagement
The potency and selectivity of AZD-8529 have been characterized through various in vitro and

preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Efficacy of AZD-8529 at
mGluR2
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Parameter Value Assay System Reference

Binding Affinity (Ki) 16 nM Recombinant mGluR2 [1]

Potentiation (EC50) 195 ± 62 nM

[³⁵S]GTPγS binding in

h-mGluR2-CHO

membranes

[5]

Potentiation (EC50) 285 ± 20 nM

Fluorescence-based

assay in h-mGluR2-

HEK293 cells

[5][6]

Maximum Potentiation

(Emax)
110 ± 11%

[³⁵S]GTPγS binding in

h-mGluR2-CHO

membranes

[5]

Max Glutamate EC50

Shift
7.4-fold Recombinant mGluR2 [1]

Max Potentiation of

Emax
1.3-fold Recombinant mGluR2 [1]

Table 2: Selectivity of AZD-8529 against other mGluR
Subtypes
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Receptor Activity IC50 / EC50 Assay System Reference

mGluR1
No PAM activity

up to 20-25 µM
> 25 µM

Fluorescence-

based assay
[5]

mGluR3
No PAM activity

up to 20-25 µM
> 25 µM

Fluorescence-

based assay
[5]

mGluR4
No PAM activity

up to 20-25 µM
> 25 µM

Fluorescence-

based assay
[5]

mGluR5 Weak PAM 3.9 µM

Recombinant

mGluR5 in HEK

cells

[1]

mGluR7
No PAM activity

up to 20-25 µM
> 25 µM

Fluorescence-

based assay
[5]

mGluR8 Antagonism 23 µM

Recombinant

mGluR8 in HEK

cells

[1]

Further selectivity screening at a concentration of 10 µM against a panel of 161 receptors,

enzymes, and ion channels revealed only modest activity at 9 other targets.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of target engagement

studies. The following sections outline the protocols for key experiments conducted with AZD-
8529.

[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors. The binding of

an agonist to the receptor promotes the exchange of GDP for the non-hydrolyzable GTP

analog, [³⁵S]GTPγS, on the Gα subunit.
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Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Protocol:

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably

expressing human mGluR2 are prepared.[5]
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Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100

mM NaCl, and 10 mM MgCl₂, at a pH of 7.4.

Reaction Mixture: The reaction mixture includes the cell membranes, 30 µM GDP, 0.1 nM

[³⁵S]GTPγS, varying concentrations of glutamate, and varying concentrations of AZD-8529.

Incubation: The mixture is incubated at 30°C for 60 minutes.

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber

(GF/B) filters using a cell harvester.

Washing: The filters are washed multiple times with ice-cold buffer to remove unbound

radioligand.

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and

Emax values for the potentiation of glutamate-stimulated [³⁵S]GTPγS binding by AZD-8529.

In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as dopamine, in

specific brain regions of freely moving animals.

Detailed Protocol:

Animal Model: Male Sprague-Dawley rats are typically used.[5]

Probe Implantation: A microdialysis probe is surgically implanted into the brain region of

interest, such as the nucleus accumbens shell.[5]

Perfusion: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20

minutes) before and after the administration of AZD-8529 and a stimulating agent (e.g.,

nicotine).[5][7]
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Neurotransmitter Analysis: The concentration of the neurotransmitter of interest in the

dialysate is measured using high-performance liquid chromatography with electrochemical

detection (HPLC-ED).

Data Analysis: Changes in neurotransmitter levels over time are calculated as a percentage

of the baseline levels.

Preclinical and Clinical Findings
Preclinical Studies
Preclinical studies in rodents and non-human primates have demonstrated the in vivo activity of

AZD-8529. In rodent models, AZD-8529 has been shown to reduce psychomotor activity and

neural firing in a concentration-dependent manner.[1] It also reversed hyper-locomotion

induced by phencyclidine, a model relevant to schizophrenia.[1] In squirrel monkeys, AZD-
8529 decreased nicotine self-administration and reinstatement of nicotine-seeking behavior at

doses that did not affect food self-administration.[5][7] Furthermore, in rats, AZD-8529 was

found to decrease nicotine-induced dopamine release in the nucleus accumbens.[5][7] Studies

in rats have also shown that AZD-8529 can block cue-induced, but not stress-induced,

reinstatement of alcohol seeking.[3][8]

Clinical Studies
AZD-8529 has been evaluated in clinical trials in healthy volunteers and patients with

schizophrenia. In healthy volunteers, single doses up to 310 mg and repeated doses up to 250

mg once daily for 15 days were administered.[1] The drug demonstrated good blood-brain

barrier penetration, with cerebrospinal fluid levels being approximately half of the plasma free-

fraction.[1]

A Phase II proof-of-principle study in patients with schizophrenia investigated the efficacy and

safety of AZD-8529 (40 mg) as monotherapy for 28 days.[9] However, the study did not show a

significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score or

its subscales compared to placebo.[2][9]

Another study in patients with schizophrenia used functional magnetic resonance imaging

(fMRI) during an n-back working memory task. While there were no significant group-average

effects on symptoms or cognitive accuracy, AZD-8529 did increase fMRI activation in the
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striatum and anterior cingulate/paracingulate.[2] Interestingly, greater drug-induced increases in

caudate activation correlated with greater reductions in negative symptom scores, suggesting

that imaging biomarkers may help identify a subset of patients who could benefit from this

therapeutic mechanism.[2]

Conclusion
AZD-8529 is a potent and selective positive allosteric modulator of the mGluR2 receptor that

has been extensively characterized in preclinical and clinical studies. While it has demonstrated

target engagement in both animal models and humans, clinical trials in schizophrenia have not

yet shown significant efficacy on primary symptom outcomes. The fMRI findings, however,

suggest that there may be a role for this mechanism in a specific subset of patients and

highlight the potential of using imaging biomarkers in future drug development efforts for

glutamatergic modulators. The detailed experimental protocols and quantitative data presented

in this guide provide a valuable resource for researchers in the field of neuroscience and drug

discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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